5-Chloro-7-nitro-1,3-benzoxazol-2-amine
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Overview
Description
5-Chloro-7-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4ClN3O3 It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 7th position on the benzoxazole ring
Mechanism of Action
Target of Action
5-Chloro-7-nitro-1,3-benzoxazol-2-amine, also known as 2-Amino-5-chloro-7-nitrobenzoxazole, is a benzoxazole derivative . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. The compound is synthesized via a condensation reaction between 2-aminophenol and aldehydes
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Some benzoxazole derivatives have been found to exhibit cytotoxicity against certain cancer cells . This suggests that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-nitro-1,3-benzoxazol-2-amine typically involves the nitration of 5-chloro-1,3-benzoxazol-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-nitro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5th position can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: 5-Chloro-7-amino-1,3-benzoxazol-2-amine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
5-Chloro-7-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-nitro-1,3-benzoxazol-2-one
- 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole
Uniqueness
5-Chloro-7-nitro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the benzoxazole ring makes it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
5-chloro-7-nitro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJGONRFGFVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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